molecular formula C5H5BrN2OS B580971 N-(4-bromothiazol-2-yl)acetamide CAS No. 1209458-92-3

N-(4-bromothiazol-2-yl)acetamide

Cat. No. B580971
M. Wt: 221.072
InChI Key: VNBZEVWCBPVJKK-UHFFFAOYSA-N
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Description

“N-(4-bromothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H5BrN2OS . It is a derivative of thiazole, composed of a bromine atom, two fluorine atoms, and an acetamide group.


Molecular Structure Analysis

The molecular structure of “N-(4-bromothiazol-2-yl)acetamide” has been confirmed by physicochemical properties and spectroanalytical data . The InChI code for this compound is 1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9).


Physical And Chemical Properties Analysis

“N-(4-bromothiazol-2-yl)acetamide” has a molecular weight of 221.08 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Safety And Hazards

The safety data sheet for a similar compound, “N-(4-Bromophenyl)acetamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment as required .

Future Directions

The future directions for “N-(4-bromothiazol-2-yl)acetamide” could involve further studies on its pharmacological activities. Similar compounds have shown promising antimicrobial and antiproliferative activities, indicating potential for development into effective antimicrobial and anticancer agents .

properties

IUPAC Name

N-(4-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZEVWCBPVJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728106
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromothiazol-2-yl)acetamide

CAS RN

1209458-92-3
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromothiazol-2-amine (0.500 g, 2.81 mmol), acetic anhydride (0.43 mL, 4.50 mmol) and acetic acid (5 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 25% ethyl acetate-petroleum ether) to afford N-(4-bromothiazol-2-yl)acetamide (0.300 g, 49%) as a white solid. MS (ESI, pos. ion) m/z 221, 223 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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